Cas no 1314967-17-3 (6-Amino-3-fluoropicolinonitrile)

6-Amino-3-fluoropicolinonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-fluoropicolinonitrile
- 6-amino-3-fluoropyridine-2-carbonitrile
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- Inchi: 1S/C6H4FN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10)
- InChI Key: FRDJFYBKGOQLAL-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)N=C(C=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- XLogP3: 0.7
- Topological Polar Surface Area: 62.7
6-Amino-3-fluoropicolinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015374-250mg |
6-Amino-3-fluoropicolinonitrile |
1314967-17-3 | 95% | 250mg |
999.60 USD | 2021-06-07 | |
Alichem | A029015374-1g |
6-Amino-3-fluoropicolinonitrile |
1314967-17-3 | 95% | 1g |
3,097.65 USD | 2021-06-07 |
6-Amino-3-fluoropicolinonitrile Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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3. Back matter
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 6-Amino-3-fluoropicolinonitrile
Comprehensive Overview of 6-Amino-3-fluoropicolinonitrile (CAS No. 1314967-17-3): Properties, Applications, and Industry Insights
6-Amino-3-fluoropicolinonitrile (CAS No. 1314967-17-3) is a specialized fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile-containing picoline derivative features a unique molecular structure combining an amino group, fluorine atom, and cyano functionality, making it a versatile intermediate for synthesizing bioactive molecules. The compound's structural motif is particularly valuable in modern drug discovery programs targeting kinase inhibitors and antimicrobial agents.
Recent trends in medicinal chemistry highlight the growing demand for fluorinated building blocks like 6-Amino-3-fluoropicolinonitrile. The incorporation of fluorine atoms into drug candidates has become a strategic approach to enhance metabolic stability, bioavailability, and target binding affinity. Analytical techniques such as HPLC purity analysis, mass spectrometry characterization, and NMR structural confirmation are routinely employed to ensure the compound meets rigorous quality standards for research applications.
The synthesis of 6-Amino-3-fluoropicolinonitrile typically involves multi-step organic transformations starting from commercially available picoline derivatives. Process chemists have developed optimized routes featuring regioselective fluorination and cyanation reactions, with yields exceeding 75% in modern laboratory-scale preparations. Stability studies indicate the compound remains stable under inert atmospheres at room temperature, though recommended storage conditions suggest protection from moisture and light.
In pharmaceutical applications, this compound serves as a critical precursor for developing next-generation therapeutics. Its molecular architecture allows for diverse structure-activity relationship explorations, particularly in oncology and CNS drug discovery. The fluorine substitution pattern enables unique interactions with biological targets while the nitrile group provides an anchor point for further molecular elaboration through click chemistry or cross-coupling reactions.
Emerging research directions explore the compound's potential in material science applications, particularly in designing organic electronic materials and liquid crystal formulations. The electron-withdrawing characteristics of both the fluorine and nitrile groups create interesting electronic properties that researchers are investigating for semiconductor applications and photovoltaic materials.
Quality control protocols for 6-Amino-3-fluoropicolinonitrile emphasize comprehensive spectroscopic verification and chromatographic purity assessment. Current analytical methodologies can detect impurities at levels below 0.1%, ensuring the material meets the stringent requirements of high-throughput screening and combinatorial chemistry applications. The compound's solubility profile in common organic solvents facilitates its use in diverse chemical reactions.
Market analysis indicates steady growth in demand for specialty fluorinated compounds like 6-Amino-3-fluoropicolinonitrile, driven by expanding drug discovery pipelines and increasing investment in precision medicine approaches. Suppliers have responded by developing scalable synthesis protocols and implementing rigorous quality assurance measures to support the pharmaceutical industry's evolving needs.
Environmental and safety considerations for handling 6-Amino-3-fluoropicolinonitrile follow standard laboratory protocols for nitrile-containing compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended during material handling. Waste disposal should comply with local regulations for organic chemical waste management.
Future research directions may explore the compound's potential in bioconjugation chemistry and as a scaffold for proteolysis targeting chimeras (PROTACs). The unique electronic properties imparted by its fluorine-nitrogen-cyano triad continue to inspire innovative applications across multiple scientific disciplines, from catalysis to materials engineering.
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